![molecular formula C15H16ClN B11954708 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline CAS No. 84474-00-0](/img/structure/B11954708.png)
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-4-metil-N-[(4-metilfenil)metil]anilina es un compuesto orgánico con la fórmula molecular C15H14ClN. Es un derivado de la anilina, donde el anillo de anilina está sustituido con un átomo de cloro en la tercera posición y un grupo metilo en la cuarta posición. Además, el átomo de nitrógeno está unido a un grupo 4-metilfenilmetilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-cloro-4-metil-N-[(4-metilfenil)metil]anilina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 3-cloro-4-metil anilina con cloruro de 4-metilbencilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano o tolueno bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-cloro-4-metil-N-[(4-metilfenil)metil]anilina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para producir derivados de aminas.
Sustitución: El átomo de cloro en el compuesto se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica. Los reactivos comunes para este propósito incluyen el metóxido de sodio o el cianuro de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol o cianuro de potasio en etanol acuoso.
Principales Productos Formados
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Derivados de aminas.
Sustitución: Varios derivados de anilina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-cloro-4-metil-N-[(4-metilfenil)metil]anilina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. También puede servir como bloque de construcción para la preparación de tintes, pigmentos y polímeros.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas. Se puede utilizar en el desarrollo de nuevos productos farmacéuticos.
Medicina: Se explora por su posible uso en el diseño y desarrollo de fármacos. Sus características estructurales lo convierten en un candidato para la síntesis de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales. Se puede incorporar en la síntesis de agroquímicos, revestimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-4-metil-N-[(4-metilfenil)metil]anilina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Las características estructurales del compuesto le permiten unirse a estos objetivos y modular su actividad. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o interferir con la replicación del ADN intercalando entre los pares de bases.
Comparación Con Compuestos Similares
Compuestos Similares
3-cloro-4-metil anilina: Estructura similar pero carece del grupo 4-metilfenilmetilo.
4-cloro-3-metil anilina: Los grupos cloro y metilo están posicionados de manera diferente en el anillo de anilina.
3-cloro-N-(4-metilfenil)anilina: Estructura similar pero carece del grupo metilo en el anillo de anilina.
Singularidad
3-cloro-4-metil-N-[(4-metilfenil)metil]anilina es única debido a la presencia de ambos sustituyentes cloro y metilo en el anillo de anilina, así como el grupo 4-metilfenilmetilo unido al átomo de nitrógeno. Esta combinación de características estructurales confiere propiedades químicas y físicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
84474-00-0 |
|---|---|
Fórmula molecular |
C15H16ClN |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-9,17H,10H2,1-2H3 |
Clave InChI |
ODZRBTUVRQUISV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



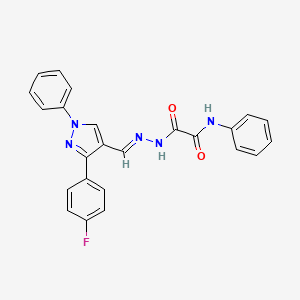
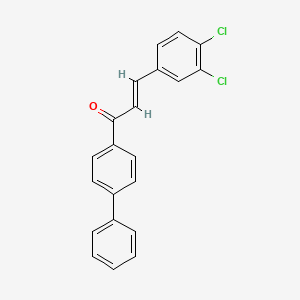
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)
![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)

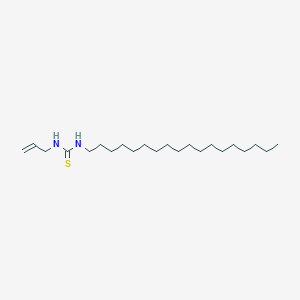

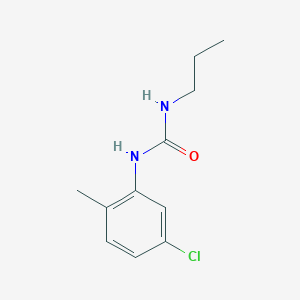
![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

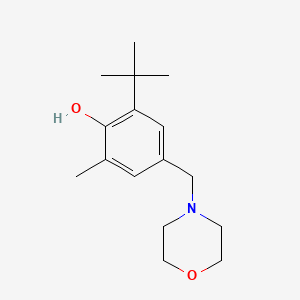
![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
